4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE
Description
4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with methoxy, propoxy, methylthio, and pyrrolidinyl groups, making it a unique molecule for research and industrial purposes.
Properties
IUPAC Name |
4-(3-methoxy-4-propoxyphenyl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-4-11-26-16-8-7-14(12-17(16)25-2)18-15(13-21)19(23-20(22-18)27-3)24-9-5-6-10-24/h7-8,12H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWLMAOUASUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCCC3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 3-methoxy-4-propoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and substitution to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the nitrile group produces primary amines.
Scientific Research Applications
4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxy-4-propoxyphenyl)-2-(methylthio)-6-pyrrolidin-1-ylpyrimidine
- 4-(3-Methoxy-4-propoxyphenyl)-2-(methylthio)-6-pyrrolidin-1-ylpyrimidine-5-carboxamide
Uniqueness
The unique combination of functional groups in 4-(3-METHOXY-4-PROPOXYPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
